molecular formula C11H12O3 B1590937 2-(Chroman-4-yl)acetic acid CAS No. 5655-26-5

2-(Chroman-4-yl)acetic acid

Cat. No.: B1590937
CAS No.: 5655-26-5
M. Wt: 192.21 g/mol
InChI Key: BEALYTAVZUJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chroman-4-yl)acetic acid: is an organic compound that belongs to the class of chroman derivatives. Chroman, also known as 1-benzopyran, is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The compound this compound is characterized by the presence of an acetic acid moiety attached to the chroman ring at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(Chroman-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. Furthermore, this compound can modulate gene expression, affecting cellular metabolism and promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, this compound can influence gene expression by modulating transcription factors such as NF-κB and activator protein-1 (AP-1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant adverse effects. At higher doses, it may cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of various metabolites. For example, it has been shown to increase the levels of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress. This localization is essential for its role in protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chroman derivatives.

Comparison with Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but lacking the acetic acid moiety.

    Chroman-2-one: Another related compound with the acetic acid moiety attached at the 2-position.

    Flavanone: A flavonoid compound with a similar chroman ring structure.

Uniqueness:

2-(Chroman-4-yl)acetic acid is unique due to the presence of the acetic acid moiety at the 4-position of the chroman ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALYTAVZUJEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557342
Record name (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-26-5
Record name (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chroman-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Chroman-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Chroman-4-yl)acetic acid
Reactant of Route 4
2-(Chroman-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Chroman-4-yl)acetic acid
Reactant of Route 6
2-(Chroman-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.